1-Amino-3-methylguanidine
Overview
Description
1-Amino-3-methylguanidine is a derivative of guanidine, a compound known for its high basicity and versatility in various chemical and biological applications
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-3-methylguanidine can be synthesized through several methods. One common approach involves the reaction of an amine with an activated guanidine precursor, followed by deprotection to yield the free guanidine . Thiourea derivatives are often used as guanidylating agents in the presence of coupling reagents or metal catalysts . Another efficient method involves the use of S-methylisothiourea as a guanidylating agent .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The use of transition metal catalysis, such as copper-catalyzed cross-coupling reactions, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-methylguanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroguanidine derivatives.
Reduction: Reduction reactions can convert nitroguanidine derivatives back to this compound.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and palladium catalysts are frequently used for reduction reactions.
Substitution: Various nucleophiles, such as halides and amines, can be used under mild conditions.
Major Products:
Oxidation: Nitroguanidine derivatives.
Reduction: Aminoguanidine derivatives.
Substitution: Substituted guanidines with different functional groups.
Scientific Research Applications
1-Amino-3-methylguanidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex guanidine derivatives.
Biology: This compound is studied for its potential as a DNA minor groove binder and kinase inhibitor.
Medicine: Research is ongoing to explore its use as an α2-noradrenaline receptor antagonist.
Industry: It is used in the production of pharmaceuticals and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-Amino-3-methylguanidine involves its interaction with molecular targets such as DNA and enzymes. Its high basicity allows it to form strong hydrogen bonds with nucleic acids and proteins, influencing their structure and function . The compound can inhibit kinase activity by binding to the active site of the enzyme, thereby blocking its function .
Comparison with Similar Compounds
2-Aminoimidazolines: These compounds have a five-membered ring structure and are known for their biological activity.
2-Amino-1,4,5,6-tetrahydropyrimidines: These six-membered ring compounds are also biologically active and used in medicinal chemistry.
2-Amino-4,5,6,7-tetrahydro-1H-1,3-diazepines: These seven-membered ring compounds are found in many natural products.
Uniqueness: Its ability to form strong hydrogen bonds and its high basicity make it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
1-amino-2-methylguanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8N4/c1-5-2(3)6-4/h4H2,1H3,(H3,3,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUFIQWONOAGSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80185046 | |
Record name | 1-Amino-3-methylguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80185046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31106-59-9 | |
Record name | 1-Amino-3-methylguanidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031106599 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Amino-3-methylguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80185046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.